4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride
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Overview
Description
Sonepiprazole hydrochloride is a compound belonging to the phenylpiperazine class. It is known for its high selectivity as a dopamine D4 receptor antagonist . Unlike other dopamine receptor antagonists, sonepiprazole hydrochloride does not block the behavioral effects of amphetamine or apomorphine and does not alter spontaneous locomotor activity . This compound has been investigated for its potential use in treating schizophrenia and other cognitive impairments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sonepiprazole hydrochloride involves multiple steps, starting with the preparation of the core phenylpiperazine structure. The key intermediate is 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of sonepiprazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Sonepiprazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sonepiprazole hydrochloride can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Mechanism of Action
Sonepiprazole hydrochloride exerts its effects by selectively antagonizing dopamine D4 receptors. This action prevents dopamine from binding to these receptors, thereby modulating neurotransmission in the brain . The compound does not affect other dopamine receptors, which reduces the risk of side effects commonly associated with non-selective dopamine antagonists . The molecular targets and pathways involved include the dopamine D4 receptor and associated signaling cascades that regulate cognitive and behavioral functions .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A non-selective dopamine receptor antagonist used to treat schizophrenia and other psychotic disorders.
Olanzapine: An atypical antipsychotic that targets multiple dopamine and serotonin receptors.
Risperidone: Another atypical antipsychotic with a broader receptor profile compared to sonepiprazole hydrochloride.
Uniqueness
Sonepiprazole hydrochloride is unique in its high selectivity for the dopamine D4 receptor, which distinguishes it from other antipsychotic agents that target multiple dopamine receptors. This selectivity reduces the risk of extrapyramidal and neuroendocrine side effects, making it a promising candidate for further research .
Properties
Molecular Formula |
C21H28ClN3O3S |
---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H |
InChI Key |
LMERFPJRWBLXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |
Origin of Product |
United States |
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